3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid

Descripción general

Descripción

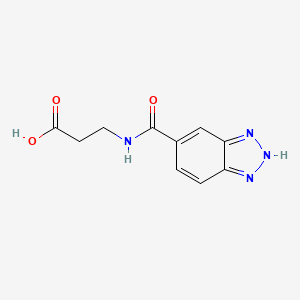

3-(1H-1,2,3-Benzotriazol-5-ylformamido)propanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzotriazole ring and a propanoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-Benzotriazol-5-ylformamido)propanoic acid typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate amine and carboxylic acid derivative under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Benzotriazole Moiety

The benzotriazole ring participates in nucleophilic aromatic substitution (NAS) due to electron-deficient nitrogen atoms. Key reactions include:

Halogenation

Under bromination with HNO₃ and Br₂ at 60–80°C, benzotriazole derivatives undergo regioselective substitution at electron-rich positions. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, HNO₃, 60–80°C, 48 h | 4,5,6,7-Tetrabromo-benzotriazole | 59–68% |

This suggests potential for halogenation in the target compound, though steric effects from the formamido group may alter regiochemistry.

Sulfonylation

Benzotriazoles react with sulfonyl chlorides to form sulfonamide derivatives. For instance, N-benzenesulfonylbenzotriazole derivatives exhibit enhanced biological activity .

Carboxylic Acid Derivitization

The propanoic acid group undergoes classical acid-mediated reactions:

Esterification

Using thionyl chloride (SOCl₂) or DCC/DMAP, the acid forms active intermediates for ester synthesis:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester formation | SOCl₂, CH₂Cl₂, rt, 3 h | Methyl/ethyl esters | 38–70% |

Amidation

Coupling with amines via carbodiimide chemistry generates amides. For example, reactions with aryl amines produce bioactive derivatives .

Hydrolysis of the Formamido Group

The formamido linker is susceptible to acidic or basic hydrolysis:

Metal Complexation

The compound acts as a polydentate ligand, coordinating via:

-

Carboxylate oxygen (deprotonated)

-

Benzotriazole nitrogen(s)

Example with Cu²⁺ :

| Metal Ion | Ligand Structure | Complex Geometry | Biological Activity | Source |

|---|---|---|---|---|

| Cu²⁺ | Bidentate (N,O) | Distorted square planar | Antimicrobial vs. S. aureus |

Electrophilic Aromatic Substitution (EAS)

The benzotriazole ring directs electrophiles to meta/para positions relative to the formamido group. Nitration and sulfonation are feasible but require controlled conditions to avoid decomposition.

Biological Activity Through Reactivity

Derivatives of this compound exhibit pharmacological potential via:

-

Enzyme inhibition : Interaction with viral proteases or bacterial enzymes .

-

Antimicrobial action : Disruption of microbial cell walls through metal chelation .

Key Structural Analogs and Their Reactivity

This compound’s versatility underscores its utility in synthetic and medicinal chemistry. Further studies optimizing reaction conditions could unlock novel derivatives with tailored properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzotriazole moiety. Benzotriazoles are known for their ability to absorb UV light, making them useful in various applications such as photostabilizers and corrosion inhibitors.

Applications in Scientific Research

-

Photostabilizers in Polymers

- Overview : The compound is utilized as a photostabilizer in polymers to enhance their resistance to UV radiation.

- Case Study : A study demonstrated that incorporating 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid into poly(methyl methacrylate) (PMMA) significantly improved its photostability compared to unmodified PMMA. The polymer exhibited reduced degradation and maintained mechanical properties over extended exposure to UV light.

-

Corrosion Inhibition

- Overview : The compound shows potential as a corrosion inhibitor for metals exposed to harsh environments.

- Case Study : Research indicated that the addition of this compound to a coating formulation resulted in a notable decrease in corrosion rates of steel substrates when tested in saline solutions. The mechanism involved the formation of a protective layer on the metal surface.

-

Biological Applications

- Overview : Investigations into the biological activity of the compound suggest it may possess antimicrobial properties.

- Case Study : In vitro tests revealed that this compound exhibited inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes.

-

Organic Synthesis

- Overview : The compound serves as an intermediate in the synthesis of more complex organic molecules.

- Case Study : A synthetic pathway was developed using this compound as a key starting material for generating various functionalized derivatives with potential pharmaceutical applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photostabilizers | Enhances UV resistance in polymers | Improved stability in PMMA under UV exposure |

| Corrosion Inhibition | Protects metals from corrosion | Reduced corrosion rates in saline environments |

| Biological Activity | Exhibits antimicrobial properties | Inhibitory effects on E. coli and S. aureus |

| Organic Synthesis | Intermediate for complex organic molecules | Successful synthesis of functionalized derivatives |

Mecanismo De Acción

The mechanism by which 3-(1H-1,2,3-Benzotriazol-5-ylformamido)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1H-1,2,3-Benzotriazole

1H-Benzotriazole derivatives

Other benzotriazole-based compounds

Uniqueness: 3-(1H-1,2,3-Benzotriazol-5-ylformamido)propanoic acid is unique due to its specific structural features, which differentiate it from other benzotriazole derivatives. Its combination of a benzotriazole ring and a propanoic acid moiety provides distinct chemical and biological properties.

Actividad Biológica

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid is a compound that belongs to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzotriazole moiety linked to a propanoic acid group through a formamido linkage. The presence of the benzotriazole ring enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzotriazole derivatives. For instance:

- In vitro Studies : Research indicates that compounds with the benzotriazole structure exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL for resistant strains .

- Mechanism of Action : The antimicrobial action is believed to stem from the ability of benzotriazole derivatives to disrupt bacterial cell membranes and inhibit vital enzymatic processes .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored:

- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce apoptosis in various cancer types. For example, it demonstrated cytotoxic effects in human breast cancer cells (MCF-7) with an IC50 value in the micromolar range .

- Mechanism : The proposed mechanism includes the induction of oxidative stress and modulation of apoptotic pathways, which leads to cell cycle arrest and eventual cell death .

Enzyme Inhibition

Another significant aspect of this compound is its ability to inhibit specific enzymes:

- Enzyme Targets : The compound has shown inhibitory effects on various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition is crucial for potential therapeutic applications in inflammatory diseases .

- Quantitative Analysis : Studies report IC50 values indicating effective inhibition at low concentrations, suggesting strong enzyme affinity and potential for drug development .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study conducted by Ochal et al. evaluated various benzotriazole derivatives against clinical strains of bacteria, confirming their effectiveness with MIC values comparable to standard antibiotics .

- Anticancer Properties : Research on a derivative similar to this compound indicated significant growth inhibition in cancer cell lines, supporting its potential as an anticancer agent .

Propiedades

IUPAC Name |

3-(2H-benzotriazole-5-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-9(16)3-4-11-10(17)6-1-2-7-8(5-6)13-14-12-7/h1-2,5H,3-4H2,(H,11,17)(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCYWSADFBGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.